2-Isobutyl-3-methylpyrazine

Übersicht

Beschreibung

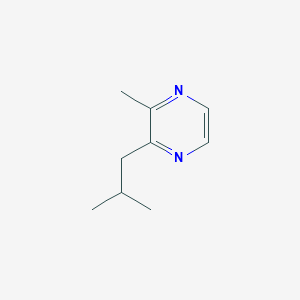

2-Isobutyl-3-methylpyrazine is an organic compound with the molecular formula C₉H₁₄N₂. It is a member of the pyrazine family, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma, often described as earthy or green, and is found naturally in various foods, including bell peppers and cocoa. It is used extensively in the flavor and fragrance industry due to its potent odor profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Isobutyl-3-methylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-isobutyl-3-nitropyrazine. This method is preferred due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isobutyl-3-methylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogens, alkylating agents.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated pyrazines.

Wissenschaftliche Forschungsanwendungen

Flavoring Agent in Food Industry

Flavor Profile:

IBMP is known for its distinct earthy and roasted flavor, making it a valuable additive in the food industry. It is particularly prominent in the flavor profile of certain wines, especially those made from Cabernet Sauvignon grapes, where it contributes to the characteristic aroma and taste associated with these wines .

Research Findings:

Studies have shown that IBMP can significantly enhance the sensory attributes of various food products. For instance, its presence in meat products has been linked to improved flavor profiles, which can enhance consumer acceptance .

Antimicrobial Properties

Application in Meat Preservation:

Recent research indicates that IBMP exhibits antimicrobial properties against spoilage bacteria commonly found in meat products. In a small-scale application with processed chicken meat, IBMP was shown to inhibit the growth of specific spoilage bacteria, thereby extending shelf life and maintaining quality .

Case Study:

A study involving turkey meat demonstrated that when combined with other natural antimicrobials, IBMP effectively reduced microbial load and delayed spoilage. This combination approach could be vital for developing natural preservatives in the meat industry .

Insect Attraction and Repulsion:

IBMP has been studied for its role in insect behavior, particularly in attracting or repelling certain species. Laboratory evidence suggests that it may serve as a male-specific aggregation pheromone for some insects, influencing mating behaviors and field aggregation patterns .

Behavioral Bioassays:

In controlled bioassays, varying concentrations of IBMP elicited different responses from male and female insects, indicating its potential use in pest management strategies .

Safety Assessments and Toxicological Studies

Genotoxicity and Toxicity Evaluations:

Extensive safety assessments have been conducted on IBMP to evaluate its genotoxicity and potential health risks. The compound has been found to be non-genotoxic and poses minimal risk at typical exposure levels used in food applications .

Regulatory Insights:

According to assessments by the Research Institute for Fragrance Materials (RIFM), IBMP does not exhibit significant toxicity concerns under normal usage conditions, making it a safe option for use in food products and fragrances .

Fragrance Industry Applications

Use as a Fragrance Component:

IBMP is utilized in the fragrance industry due to its unique scent profile that mimics earthy notes. It is incorporated into various perfumes and scented products to enhance their aromatic complexity .

Safety Profile:

The compound has undergone rigorous safety evaluations to ensure it does not cause skin sensitization or respiratory issues when used in cosmetic formulations .

Wirkmechanismus

The mechanism of action of 2-Isobutyl-3-methylpyrazine involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Isobutyl-3-methoxypyrazine: Known for its strong pea-like odor, commonly found in roasted peanuts.

2-Methyl-3-isobutylpyrazine: Shares a similar structure but differs in the position of the methyl group.

3-Methyl-2-isobutylpyrazine: Another isomer with a different arrangement of the isobutyl and methyl groups.

Uniqueness

2-Isobutyl-3-methylpyrazine is unique due to its specific odor profile and its presence in a variety of natural sources. Its distinct aroma and flavor properties make it highly valuable in the flavor and fragrance industry, setting it apart from other pyrazines .

Biologische Aktivität

2-Isobutyl-3-methylpyrazine is a compound belonging to the pyrazine family, which is known for its diverse biological activities and applications in flavor and fragrance industries. This article provides a comprehensive overview of its biological activity, including toxicity assessments, olfactory responses, and potential applications based on recent research findings.

This compound is characterized by its distinct odor, often described as earthy or nutty. Its chemical structure contributes to its functionality in various biological contexts, particularly in the realm of olfaction.

Genotoxicity and Cytotoxicity

Recent assessments indicate that this compound is not expected to be genotoxic. Evaluations using the BlueScreen assay demonstrated negative results for both cytotoxicity and genotoxicity, even with metabolic activation present . The compound's exposure levels were determined to be below the Threshold of Toxicological Concern (TTC), indicating a low risk for repeated dose toxicity and reproductive toxicity .

Skin Sensitization

Data from read-across analogs suggest that this compound does not pose significant risks for skin sensitization at current usage levels . This assessment is crucial for its application in consumer products.

Olfactory Responses

Research has explored how this compound interacts with olfactory receptors. A study focusing on the behavioral responses of insects revealed that this compound serves as an aggregative cue in certain species, notably influencing male attraction in Labidostomis lusitanica (Coleoptera: Chrysomelidae) .

Electrophysiological Responses

Electroantennogram (EAG) assays demonstrated that female insects exhibited a heightened sensitivity to varying concentrations of this compound compared to males. For instance, a stimulus of 10 µg elicited a significantly stronger EAG response in females than in males, highlighting potential sex-specific behavioral adaptations .

Table: Summary of Biological Activities and Toxicological Findings

Insect Behavior

The role of this compound as an insect pheromone has been documented, suggesting its potential use in pest management strategies. By exploiting its attractant properties, researchers propose using this compound to enhance traps or lures for specific insect species .

Flavoring Agent

In culinary applications, this compound contributes to the flavor profile of various foods. Its unique aroma makes it valuable in enhancing the sensory qualities of products such as roasted meats and certain beverages .

Eigenschaften

IUPAC Name |

2-methyl-3-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMIODDNZRIENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065678 | |

| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a green, earthy, celery odour | |

| Record name | 2-Isobutyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

199.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-3-(2-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.942 | |

| Record name | 2-Isobutyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13925-06-9 | |

| Record name | 2-Isobutyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-3-methyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(2-methylpropyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYL-3-METHYL PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11EP4V0M9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-(2-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the nematicidal potential of 2-Isobutyl-3-methylpyrazine?

A1: Research suggests that this compound exhibits potent fumigant activity against the root-knot nematode Meloidogyne incognita. [] In laboratory experiments, this compound effectively killed the second-stage juveniles (J2s) of the nematode in a closed environment. Further greenhouse studies demonstrated that applying this compound significantly reduced the number of root galls on cucumber plants infected with M. incognita. [] These findings highlight the potential of this compound as a biofumigant for controlling this economically important agricultural pest.

Q2: How does the presence of this compound in red pepper seed oil change with roasting time?

A2: Roasting red pepper seeds significantly increases the concentration of this compound in the extracted oil. [] As roasting time increased from 6 to 12 minutes, the total pyrazine content, including this compound, increased considerably. This increase in pyrazines, particularly 2,5-Dimethylpyrazine, is thought to contribute to the desirable nutty aroma of roasted red pepper seed oil. []

Q3: What microorganisms are known to produce this compound?

A4: Paenibacillus polymyxa J2-4 is a bacterial strain identified to produce a blend of volatile organic compounds (VOCs) including this compound. [] Additionally, Paenibacillus aceti L14T has been recognized as a highly efficient producer of various pyrazines, although it is unclear whether this compound is specifically produced by this strain. [, ] Further research on the biosynthetic pathways of this compound in these and other microorganisms could be valuable for developing sustainable production methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.